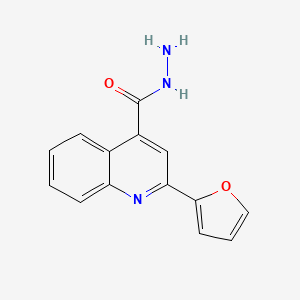

2-(2-Furyl)quinoline-4-carbohydrazide

Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Sciences

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These compounds are of paramount importance in the field of chemical sciences, particularly in medicinal chemistry and drug development. nih.govresearchgate.net An analysis of FDA-approved drugs reveals that a significant majority, approximately 59%, incorporate nitrogen heterocycles in their structure. mdpi.com Their prevalence stems from their diverse chemical properties and their ability to interact with biological targets. mdpi.comresearchgate.net

The presence of nitrogen atoms in these cyclic structures imparts unique electronic and steric properties, enabling them to form a variety of interactions, such as hydrogen bonds, with biological macromolecules. mdpi.com This makes them ideal candidates for the design of therapeutic agents. nih.govresearchgate.net The versatility of nitrogen-containing heterocycles allows for the synthesis of a wide array of derivatives with diverse biological activities. researchgate.net

Quinoline (B57606) as a Privileged Pharmacophore and Versatile Scaffold in Drug Discovery and Medicinal Chemistry

Among the vast family of nitrogen-containing heterocycles, quinoline stands out as a "privileged pharmacophore." nih.govjocpr.comchemicalbook.comresearchgate.net This term is used to describe a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. jocpr.com The quinoline scaffold, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a key component in a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities. wikipedia.orgnih.gov

The versatility of the quinoline ring allows for functionalization at various positions, leading to a diverse range of derivatives with distinct biological profiles. wikipedia.org This structural flexibility has been extensively exploited in medicinal chemistry to develop drugs for a wide range of diseases, including cancer, malaria, and various infections. nih.govjocpr.comchemicalbook.comresearchgate.net The ability to readily modify the quinoline core through established synthetic pathways further enhances its appeal as a versatile scaffold in drug discovery. jocpr.com

Overview of 2-(2-Furyl)quinoline-4-carbohydrazide within Quinoline Research Context

Within the broad landscape of quinoline research, this compound represents a specific area of investigation. This compound belongs to the class of quinoline-4-carbohydrazides, which are characterized by a carbohydrazide (B1668358) group (-CONHNH2) at the 4-position of the quinoline ring. The "2-(2-Furyl)" designation indicates the presence of a furan (B31954) ring attached at the 2-position of the quinoline scaffold.

The synthesis of the quinoline-4-carbohydrazide (B1304848) core typically begins with the preparation of the corresponding quinoline-4-carboxylic acid. A common and historically significant method for this is the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. For the synthesis of 2-(2-Furyl)quinoline-4-carboxylic acid, the Pfitzinger reaction would likely involve isatin and 2-acetylfuran (B1664036).

Once the carboxylic acid is obtained, it can be converted to its corresponding ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to yield the desired this compound. This carbohydrazide moiety serves as a versatile synthetic handle for further molecular modifications, allowing for the creation of a library of related compounds for biological evaluation.

Research into quinoline-4-carbohydrazide derivatives has explored their potential as anticancer and antimicrobial agents. The rationale behind synthesizing derivatives of this scaffold often involves molecular hybridization, where the quinoline-4-carbohydrazide core is combined with other pharmacologically active moieties to enhance or modulate its biological activity.

For instance, studies have investigated the antiproliferative activity of derivatives where the carbohydrazide is further modified. One such study explored an acrylamide (B121943) hybrid of this compound.

Detailed Research Findings: Antiproliferative Activity

A study investigating a series of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids evaluated their in vitro cytotoxicity against the MCF-7 human breast cancer cell line. Among the synthesized compounds, a derivative featuring the this compound scaffold was included.

The findings from this research provide valuable insights into the potential of this particular quinoline derivative as a scaffold for the development of new anticancer agents. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Below is a data table summarizing the reported antiproliferative activity for the this compound derivative from the aforementioned study.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| (Z)-N-(1-(furan-2-yl)-3-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide | MCF-7 (Human Breast Adenocarcinoma) | 12.47 ± 0.40 |

Properties

IUPAC Name |

2-(furan-2-yl)quinoline-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c15-17-14(18)10-8-12(13-6-3-7-19-13)16-11-5-2-1-4-9(10)11/h1-8H,15H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAPHIVGAVWZPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2 2 Furyl Quinoline 4 Carbohydrazide and Analogs

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy: Diagnostic Absorptions of Functional Groups

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule based on the absorption of infrared radiation, which induces molecular vibrations. For 2-(2-Furyl)quinoline-4-carbohydrazide, the FTIR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural motifs: the quinoline (B57606) ring, the furan (B31954) ring, and the carbohydrazide (B1668358) linker.

The carbohydrazide moiety is particularly rich in diagnostic vibrations. The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) groups typically appear as one or two sharp bands in the region of 3200-3400 cm⁻¹. For similar quinoline-hydrazide derivatives, these N-H stretching bands have been observed in this range. The C=O (amide I) stretching vibration is one of the most intense and characteristic bands in the spectrum, generally appearing in the range of 1650-1680 cm⁻¹. In related N'-benzylidene-2-propylquinoline-4-carbohydrazide compounds, the C=O stretch was observed around 1683 cm⁻¹. The N-H bending vibration (amide II) is expected to be found around 1580-1620 cm⁻¹, often coupled with C-N stretching vibrations.

The aromatic C-H stretching vibrations of the quinoline and furan rings are anticipated in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system typically give rise to a group of bands between 1400 and 1600 cm⁻¹. The C-O-C stretching of the furan ring is expected to produce a strong absorption band in the 1000-1200 cm⁻¹ region.

Table 1: Predicted FTIR Diagnostic Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydrazide (-CONHNH₂) | N-H Stretching (NH & NH₂) | 3200-3400 |

| C=O Stretching (Amide I) | 1650-1680 | |

| N-H Bending (Amide II) | 1580-1620 | |

| Quinoline/Furan Rings | Aromatic C-H Stretching | 3000-3100 |

| C=C and C=N Stretching | 1400-1600 | |

| Furan Ring | C-O-C Stretching | 1000-1200 |

Raman Spectroscopy: Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the polarizability of the molecule. This often results in strong signals for non-polar bonds and symmetric vibrations.

For this compound, the symmetric stretching vibrations of the aromatic rings (quinoline and furan) are expected to be prominent in the Raman spectrum. The C=C and C=N stretching modes of the quinoline ring, which are strong in the IR, will also be observable in the Raman spectrum, potentially with different relative intensities. The symmetric vibrations of the furan ring would also be expected to yield characteristic Raman signals. Due to the lack of specific experimental Raman data for the title compound, a detailed analysis is speculative but would be a valuable area for future research to provide a more complete vibrational profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity and spatial arrangement of atoms in an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations of atomic nuclei, a complete structural map can be constructed.

One-Dimensional NMR (¹H NMR, ¹³C NMR): Chemical Shifts and Coupling Patterns

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide a wealth of information. The aromatic protons of the quinoline and furan rings are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants (J-values) would allow for the assignment of each proton. For instance, in a related 2-(quinoline-4-carbonyl)hydrazide-3-(4-chlorophenyl)acrylamide, the quinoline protons C5-H, C6-H, and C7-H were observed as a doublet at δ 8.44 ppm and two triplets at δ 7.71 and 7.88 ppm, respectively. The protons of the furan ring would appear as a set of coupled multiplets, with their chemical shifts influenced by the electron-withdrawing nature of the quinoline system. The NH and NH₂ protons of the carbohydrazide linker would appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration. In similar structures, these amide protons have been observed at δ 10.81, 10.54, and 9.98 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the hydrazide group is expected to be the most downfield signal, typically in the range of δ 160-170 ppm. For a similar quinolinecarbohydrazide derivative, the amide carbonyl carbon appeared at δ 165.10 ppm. The aromatic carbons of the quinoline and furan rings will resonate in the region of δ 110-150 ppm. The carbon atom at position 2 of the quinoline ring, being adjacent to the nitrogen and substituted with the furan ring, is expected to have a distinct chemical shift, which in an analog was found at δ 155.01 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

| ¹H | Quinoline Aromatic Protons | 7.5 - 9.0 |

| Furan Aromatic Protons | 6.5 - 8.0 | |

| Hydrazide NH, NH₂ Protons | 9.0 - 11.0 (broad) | |

| ¹³C | Carbonyl Carbon (C=O) | 160 - 170 |

| Quinoline Aromatic Carbons | 115 - 155 | |

| Furan Aromatic Carbons | 110 - 150 |

Two-Dimensional NMR Techniques (e.g., COSY, DEPT-135) for Proton and Carbon Connectivity

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. Cross-peaks in the COSY spectrum would connect protons that are spin-spin coupled, typically those on adjacent carbon atoms. This would be instrumental in tracing the connectivity of the protons within the quinoline and furan ring systems.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment is a powerful tool for differentiating between carbon types. In a DEPT-135 spectrum, CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons (including the C=O group) are not observed. This technique would be invaluable in confirming the assignments of the carbons in the quinoline and furan rings.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern. For this compound, electron ionization (EI) or electrospray ionization (ESI) would be suitable techniques.

The mass spectrum would show a molecular ion peak (M⁺ or [M+H]⁺) corresponding to the molecular weight of the compound (C₁₄H₁₁N₃O₂ = 253.26 g/mol ). The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways for quinoline derivatives involve the loss of small neutral molecules like HCN. For the title compound, key fragmentations would likely involve the cleavage of the carbohydrazide linker. For instance, the loss of the hydrazide group (•NHNH₂) or the entire carbohydrazide moiety could be expected. The presence of the furan ring might lead to the expulsion of CO or CHO from the molecular ion. Analysis of the masses of the fragment ions allows for the piecing together of the molecular structure, confirming the presence of the quinoline, furan, and carbohydrazide components.

X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction provides unequivocal proof of molecular structure, offering precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. In the absence of data for this compound, the crystal structure of a closely related analog, (E)-N′-Benzylidene-2-phenylquinoline-4-carbohydrazide , offers significant insights into the conformational and structural properties of this class of compounds.

The crystal structure of (E)-N′-Benzylidene-2-phenylquinoline-4-carbohydrazide was determined to be in the monoclinic crystal system with the space group Pc. The analysis revealed a non-planar conformation of the molecule. The phenyl and benzylidene rings are twisted with respect to the quinoline moiety, exhibiting dihedral angles of 28.21 (15)° and 37.65 (14)°, respectively nih.gov. This twisting is a common feature in such multi-ring systems, arising from steric hindrance between the adjacent aromatic rings.

The conformation around the C=N bond of the hydrazone moiety was determined to be E nih.gov. The crystal packing is stabilized by a network of intermolecular hydrogen bonds. Specifically, N—H⋯O and C—H⋯O interactions link the molecules into chains that propagate along the researchgate.net crystal direction nih.gov. In this arrangement, the carbonyl oxygen atom acts as an acceptor for three hydrogen bonds, highlighting its significant role in the supramolecular assembly nih.gov. An intramolecular C—H⋯O contact is also present, which helps to stabilize the molecular conformation nih.gov.

The detailed crystallographic data for (E)-N′-Benzylidene-2-phenylquinoline-4-carbohydrazide are presented in the interactive table below.

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₃H₁₇N₃O |

| Formula Weight | 351.39 |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 7.6704 (8) |

| b (Å) | 13.2898 (13) |

| c (Å) | 9.0627 (9) |

| β (°) | 107.458 (4) |

| Volume (ų) | 882.42 (16) |

| Z | 2 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule, providing information about the extent of conjugation and the presence of chromophores. The UV-Vis spectrum of a molecule like this compound is expected to be complex, with multiple absorption bands arising from π→π* and potentially n→π* electronic transitions within the quinoline, furan, and carbohydrazide moieties.

The quinoline ring system itself is a strong chromophore, typically exhibiting several absorption bands in the UV region. These bands are due to π→π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the nature and position of substituents on the quinoline ring. The introduction of a 2-furyl group at the 2-position of the quinoline ring is expected to extend the π-conjugation of the system. This extension of conjugation generally leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths.

Furthermore, the carbohydrazide group at the 4-position can also influence the electronic spectrum. The carbonyl group (C=O) and the nitrogen lone pairs of the hydrazide can participate in n→π* transitions, which are typically weaker in intensity and may be observed as shoulders on the more intense π→π* absorption bands.

While specific experimental data for this compound is unavailable, studies on other substituted quinoline derivatives provide a basis for understanding its likely spectroscopic behavior. For instance, the UV-Vis spectra of various 2,4-disubstituted quinoline-carbazole based compounds have been investigated through theoretical calculations, showing absorption maxima that are influenced by the nature of the substituents and the extent of intramolecular charge transfer.

The table below presents UV-Vis absorption data for some related quinoline and hydrazide-containing compounds to provide a contextual framework for the electronic transitions that might be observed for the title compound. It is important to note that these are not direct analogs and are provided for illustrative purposes.

| Compound Type | λmax (nm) | Solvent | Transition Type (Tentative Assignment) |

|---|---|---|---|

| Quinoline | ~226, 278, 313 | Ethanol (B145695) | π→π |

| (E)-1-(4-((2-(2,4-Dinitrophenyl)hydrazono)methyl)phenyl)piperidine | 406 | Not Specified | π→π and Intramolecular Charge Transfer researchgate.net |

| 2,4-Diarylquinazolines | ~350-400 | Dichloromethane | π→π* mdpi.com |

The electronic absorption spectrum of this compound would be a composite of the electronic transitions within its constituent parts, modulated by the electronic coupling between them. The extended conjugation across the furyl-quinoline system is expected to result in significant absorption in the UVA region (315-400 nm). The exact positions and intensities of the absorption bands would also be influenced by the solvent polarity, due to potential solvatochromic effects, particularly if there are significant intramolecular charge transfer characteristics in the excited state.

Coordination Chemistry of Quinoline Carbohydrazide Ligands

Design and Synthesis of Metal Complexes Derived from Quinoline (B57606) Carbohydrazides

The synthesis of metal complexes with quinoline carbohydrazide-based ligands is typically achieved through a direct reaction between the ligand and a metal salt in a suitable solvent. bepls.com A common procedure involves refluxing a methanolic or ethanolic solution of the Schiff base ligand with an ethanolic solution of the corresponding metal salt, often in a 2:1 ligand-to-metal molar ratio. mdpi.com The resulting metal complex often precipitates from the solution upon cooling or partial evaporation of the solvent and can then be isolated by filtration, washed, and dried. mdpi.com

This straightforward synthetic approach has been successfully employed to create a wide range of complexes with various transition metals, including copper(II), nickel(II), cobalt(II), chromium(III), iron(III), and cadmium(II). mdpi.comresearchgate.netuq.edu.au The physical properties of these complexes, such as color, melting point, and yield, are dependent on both the specific metal ion and the structure of the quinoline carbohydrazide (B1668358) ligand. mdpi.com For instance, complexes derived from the condensation of quinoline-3-carbohydrazide (B3054276) with various aromatic aldehydes have been synthesized and characterized, yielding stable, often colored, powdered solids. mdpi.comresearchgate.net

| Complex | Yield (%) | Color | Melting Point (°C) |

|---|---|---|---|

| Cu-NQ | 67 | Green | 220–222 |

| Cd-NQ | 72 | Reddish-brown | >300 |

| Cr-NQ | 68 | Green | 283–285 (dec) |

| Cu-CQ | 58 | Green | 233–235 |

| Cd-CQ | 70 | Yellow | >300 |

| Cr-CQ | 65 | Green | 235–237 |

Data derived from studies on (E)-N'-(2-nitrobenzylidene)quinoline-3-carbohydrazide (NQ) and (E)-N'-(2-chlorobenzylidene)quinoline-3-carbohydrazide (CQ) complexes. mdpi.com

Ligand Binding Sites and Coordination Modes in Quinoline Carbohydrazide-Metal Interactions

Quinoline carbohydrazide ligands are multidentate, offering several potential coordination sites for metal ions. mdpi.commdpi.com The specific binding mode is determined through various characterization techniques, primarily infrared and NMR spectroscopy, which reveal how the ligand coordinates to the central metal atom. mdpi.comuq.edu.au

For Schiff base derivatives of quinoline carbohydrazide, the most common coordination mode involves the azomethine nitrogen (–C=N–) and the carbonyl oxygen (C=O) of the hydrazide group. mdpi.commdpi.comuq.edu.au This bidentate chelation forms a stable five-membered ring with the metal ion. Spectroscopic evidence, particularly from FTIR studies, confirms this binding mode. mdpi.com Upon complexation, a noticeable shift in the vibrational frequencies of the C=O and C=N (azomethine) groups is observed, indicating their direct involvement in the coordination to the metal center. mdpi.commdpi.com The azomethine group is a crucial contributor to the biological and chelating properties of these compounds. zu.edu.pk

The nitrogen atom of the quinoline ring is another potential coordination site. mdpi.commdpi.com However, its participation in binding is not always guaranteed and appears to depend on the specific ligand structure and the position of other coordinating groups. mdpi.com In many Schiff bases derived from quinoline-3-carbohydrazide, the quinoline nitrogen is considered a weaker coordinating site compared to the azomethine nitrogen. mdpi.comuq.edu.au Studies have indicated that the quinoline C=N bond is often unaffected by complexation, suggesting the quinoline nitrogen is not involved in the coordination sphere. mdpi.com Its coordination is more likely when the azomethine group is positioned closer to it, such as in the 1-position of the quinoline ring. mdpi.com In the case of 2-(2-Furyl)quinoline-4-carbohydrazide, the furan (B31954) ring's oxygen atom could also potentially act as a donor site, leading to different or higher denticity chelation modes.

Spectroscopic and Analytical Characterization of Metal Complexes

A combination of spectroscopic and analytical methods is essential to elucidate the structure, geometry, and bonding in metal complexes of quinoline carbohydrazides. mdpi.comuq.edu.au These techniques provide detailed insights into the ligand's coordination behavior and the electronic environment of the central metal ion. bendola.com

Vibrational spectroscopy, specifically Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying the ligand's donor atoms. The coordination of the azomethine nitrogen and carbonyl oxygen is confirmed by shifts in their respective stretching frequencies (ν(C=N) and ν(C=O)) in the complex's spectrum compared to the free ligand. mdpi.comresearchgate.net For example, the ν(C=O) band in a free ligand like (E)-N'-(2-nitrobenzylidene)quinoline-3-carbohydrazide appears around 1641 cm⁻¹, which shifts to higher frequencies upon complexation, supporting its role as a binding site. mdpi.com

| Compound | ν(C=O) (cm⁻¹) | ν(HC=N) Azomethine (cm⁻¹) | ν(C=N) Quinoline (cm⁻¹) |

|---|---|---|---|

| NQ Ligand | 1641 | 1614 | 1595 |

| Cu-NQ Complex | 1651 | 1618 | 1595 |

| Cd-NQ Complex | 1653 | 1620 | 1595 |

| Cr-NQ Complex | 1651 | 1620 | 1595 |

FTIR spectral data for (E)-N'-(2-nitrobenzylidene)quinoline-3-carbohydrazide (NQ) and its metal complexes, showing shifts in carbonyl and azomethine bands while the quinoline band remains unaffected. mdpi.com

Electronic (UV-Visible) spectroscopy provides information about the electronic transitions within the complex. The spectra of the metal complexes typically show bands corresponding to π-π* and n-π* transitions within the ligand, which are often shifted compared to the free ligand due to coordination. mdpi.com Additionally, d-d transition bands, which are characteristic of the metal ion's electronic configuration and coordination geometry, may appear in the visible region. mdpi.comnih.gov

Magnetic susceptibility measurements are crucial for determining the oxidation state of the metal ion and predicting the geometry of the complex. mdpi.comresearchgate.net The effective magnetic moment (μeff), measured in Bohr Magnetons (B.M.), is calculated from this data and compared to theoretical spin-only values to ascertain the number of unpaired electrons. mdpi.com For example, Cu(II) complexes with a d⁹ configuration are expected to have a magnetic moment of around 1.73 B.M. for one unpaired electron. mdpi.com Experimentally observed values in the range of 1.7–2.2 B.M. are indicative of an octahedral or distorted octahedral geometry for Cu(II) complexes. mdpi.com Similarly, the magnetic moments for high-spin Co(II) (d⁷) and Ni(II) (d⁸) complexes in an octahedral field are typically in the ranges of 4.7–5.2 B.M. and 2.9–3.4 B.M., respectively. mdpi.comnih.gov This data, combined with elemental analysis and spectroscopic findings, allows for the confident proposal of complex structures, such as octahedral geometries for many transition metal complexes of quinoline carbohydrazides. mdpi.comuq.edu.au

| Complex | Magnetic Moment (μeff, B.M.) | Proposed Geometry |

|---|---|---|

| Cu-NQ | 2.06 | Octahedral |

| Cu-CQ | 2.17 | Octahedral |

| Co(II) Complex | 5.32 | Octahedral |

| Ni(II) Complex | 3.19 | Octahedral |

| Fe(III) Complex | 4.91 | Octahedral |

Magnetic moment data for various metal complexes of quinoline carbohydrazide derivatives. mdpi.commdpi.comnih.gov

Elemental Analysis for Stoichiometric Determination

No published data was found detailing the elemental analysis (Carbon, Hydrogen, Nitrogen) of metal complexes formed specifically with the this compound ligand. This analysis is crucial for confirming the stoichiometry of the complexes and verifying the ratio of metal to ligand.

Proposed Geometrical Structures of Metal Complexes (e.g., Octahedral, Tetrahedral)

There is no available research that proposes or confirms the geometrical structures of metal complexes involving this compound. Such determinations, typically made through techniques like X-ray crystallography, magnetic susceptibility measurements, and electronic spectroscopy, have not been reported for this specific compound.

Electrochemical Properties of Quinoline Carbohydrazide Derivatives and Their Metal Complexes

The electrochemical behavior, such as redox potentials and electron transfer properties, of this compound and its corresponding metal complexes has not been documented in the reviewed scientific literature. Studies involving techniques like cyclic voltammetry are necessary to elucidate these properties but are not available for this particular molecule.

Theoretical and Computational Investigations on 2 2 Furyl Quinoline 4 Carbohydrazide

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties and to understand chemical reactivity. For a molecule like 2-(2-Furyl)quinoline-4-carbohydrazide, DFT calculations would provide deep insights into its fundamental characteristics.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecular structure is adjusted to find the minimum energy conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometric Parameters (Hypothetical Data)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | N-N | ~1.38 Å |

| Bond Angle | O=C-N | ~122° |

| Dihedral Angle | Furyl-Quinoline | Variable |

Note: This table is illustrative. Actual values would be determined by DFT calculations.

Vibrational Frequency Calculations and Potential Energy Distribution

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds.

Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific atomic motions. This allows for a detailed understanding of how different parts of the molecule contribute to each vibrational band observed in experimental spectra. For instance, characteristic frequencies for C=O stretching, N-H bending, and aromatic ring vibrations in this compound could be precisely identified.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's ionization potential and its susceptibility to electrophilic attack. The LUMO acts as an electron acceptor, and its energy level is related to the electron affinity and susceptibility to nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. FMO analysis for this compound would map the distribution of these orbitals to identify the likely sites for electrophilic and nucleophilic reactions.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. Typically, red regions represent areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. Green areas are neutral. An MEP map of this compound would highlight the electronegative oxygen and nitrogen atoms as red or yellow regions, indicating them as sites for hydrogen bonding and electrophilic interactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular and intermolecular interactions. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and calculates their stabilization energy, E(2). A higher E(2) value indicates a stronger interaction. For this compound, NBO analysis could reveal the nature of hydrogen bonding, delocalization of electrons across the aromatic systems, and other stabilizing interactions that influence the molecule's conformation and properties.

Pharmacophore Modeling and 3D Quantitative Structure-Activity Relationship (QSAR) Studies

Pharmacophore modeling involves identifying the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. For a series of quinoline-based compounds, a common pharmacophore model could be generated to guide the design of new derivatives with potentially enhanced activity.

3D Quantitative Structure-Activity Relationship (QSAR) studies build a statistical model that correlates the biological activity of a set of compounds with their 3D physicochemical properties, such as steric (shape) and electrostatic fields. These models, often developed using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), produce contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease biological activity. Such a study involving this compound would require a dataset of structurally similar compounds with measured biological activities to develop a predictive model for designing more potent analogues.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method helps in understanding the binding mode, affinity, and specific interactions that stabilize the ligand-receptor complex. mdpi.com For quinoline-4-carbohydrazide (B1304848) derivatives, docking studies are instrumental in elucidating their potential mechanism of action by modeling their interactions within the active site of a specific biological target, such as an enzyme or receptor. ekb.egekb.eg

Docking simulations place the ligand into the binding pocket of the target protein and identify the key amino acid residues that form interactions. For quinoline-carbohydrazide scaffolds, these interactions typically involve hydrogen bonds, hydrophobic contacts, and π-π stacking. mdpi.com

A molecular modeling study of quinoline-3-carbohydrazide (B3054276) derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors identified several key residues responsible for binding. researchgate.net The analysis revealed that hydrogen bonding interactions with residues such as Arg24, Asp48, Glu115, Lys120, and Cys215 were crucial for inhibitor potency. researchgate.net Similarly, another study on designed quinoline (B57606) derivatives identified interactions with Phe176 (π-stacked), Ala B117 (π-alkyl), and Lys B159 (alkyl), highlighting the diverse nature of contacts that stabilize the complex. mdpi.com The 2-furyl group of the target compound would be expected to participate in hydrophobic or π-π stacking interactions, while the carbohydrazide (B1668358) moiety is a prime candidate for forming hydrogen bonds with polar residues in an active site.

Molecular docking programs calculate a scoring function to estimate the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted binding. researchgate.net These scores allow for the ranking of different compounds and the prediction of their relative potencies.

Docking studies on various quinoline derivatives have demonstrated favorable binding affinities for a range of biological targets. For instance, a derivative of 2-(4-Bromophenyl)quinoline-4-carbohydrazide (B1273625), a close analog of the subject compound, showed a significant docking binding score of -7.73 kcal/mol against S. aureus DNA gyrase. researchgate.net Other studies on different quinoline derivatives have reported even stronger predicted affinities, with docking scores reaching -8.562 kcal/mol against E. coli proteins and -10.675 kcal/mol against the HIV reverse transcriptase binding site. nih.govresearchgate.net These results suggest that the quinoline-4-carbohydrazide scaffold is a promising template for designing potent inhibitors.

| Compound Series | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivative | S. aureus DNA Gyrase | -7.73 | researchgate.net |

| Quinoline Derivative (Compound C) | E. coli Gyrase B | -8.562 | researchgate.net |

| Quinoline Derivative (Compound B) | S. aureus protein | -7.562 | researchgate.net |

| Designed Quinoline Derivative (Ligand 7) | Serine/threonine kinase STK10 | -7.9 | mdpi.com |

| Synthesized Quinoline Derivative (Compound 4) | HIV Reverse Transcriptase (4I2P) | -10.675 | nih.gov |

Computational Structure-Activity Relationship (SAR) Studies

Computational structure-activity relationship (SAR) studies are pivotal in deciphering the molecular features that govern the biological efficacy of a compound. For this compound and its analogs, these studies elucidate the contributions of the quinoline core, the furan (B31954) moiety, and the carbohydrazide linker to their interactions with biological targets.

The biological activity of quinoline-4-carbohydrazide derivatives is intricately linked to their structural components. The quinoline scaffold itself is a well-established pharmacophore in numerous biologically active compounds. nih.gov Molecular hybridization, which combines the quinoline scaffold with a hydrazide moiety, has been shown to produce new chemical entities with broad-spectrum antimicrobial activities. nih.gov

SAR studies on analogous series, such as 2-phenyl quinoline hydrazide derivatives, have highlighted the significance of the hydrazine (B178648) moiety. nih.gov The activity of these compounds can be modulated by substitutions on the hydrazine nitrogen, either in an open-chain form or by incorporating it into a five-membered ring system. nih.gov For instance, in a series of 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives, modifications of the terminal hydrazide group led to significant variations in antimicrobial and DNA gyrase inhibitory activity. nih.gov

While direct SAR studies on the 2-(2-furyl) substituent were not found, research on related heterocyclic systems, such as 2-(furan-2-yl)quinazolin-4-one derivatives, indicates that the furan ring plays a crucial role in the cytotoxic activity of these compounds. nih.gov The electronic and steric properties of the substituent at the 2-position of the quinoline ring are critical in defining the molecule's interaction with target proteins. The furan ring, with its specific electronic and conformational properties, is therefore expected to be a key determinant of the biological profile of this compound.

The carbohydrazide linker at the 4-position of the quinoline ring is also a critical element. It acts as a versatile scaffold that can be derivatized to modulate the compound's physicochemical properties and its binding to target enzymes. nih.gov The hydrogen bonding capacity of the -CONHNH2 group is often crucial for anchoring the ligand within the active site of a protein.

| Feature | Influence on Biological Activity |

| Quinoline Core | Acts as a fundamental pharmacophore. nih.gov |

| 2-(2-Furyl) Group | Expected to be a key determinant of the biological profile based on related heterocyclic systems. nih.gov |

| Carbohydrazide Linker | Provides a versatile point for derivatization and crucial hydrogen bonding interactions. nih.gov |

| Substitutions on Hydrazide | Can significantly modulate activity, whether as open-chain or cyclic derivatives. nih.gov |

In silico methods, such as inverse virtual screening and molecular docking, are instrumental in identifying potential biological targets for novel compounds. researchgate.netnih.gov For the this compound scaffold, computational studies have suggested several potential targets, primarily in the realms of antimicrobial and anticancer research.

Microbial DNA Gyrase: The quinoline scaffold is a known inhibitor of DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov Computational docking studies performed on close analogs, specifically 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives, have provided insights into their mode of action. nih.govresearchgate.net These studies revealed that the quinoline hydrazide scaffold can fit into the ATP-binding site of the GyrB subunit of DNA gyrase. For example, certain derivatives achieved significant docking scores, indicating a strong binding affinity. nih.govresearchgate.net The interactions typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. nih.gov

VEGFR-2 Tyrosine Kinase: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. mdpi.com The quinoline and quinazoline (B50416) scaffolds are present in many approved VEGFR-2 inhibitors. nih.gov While direct in silico studies for this compound targeting VEGFR-2 are not available, molecular docking studies on other quinoline and quinazoline derivatives have shown their potential to bind to the ATP-binding site of the VEGFR-2 kinase domain. researchgate.nettbzmed.ac.ir These interactions often involve hydrogen bonds with key residues like Cys919 and Asp1046, which are critical for inhibitory activity. mdpi.comnih.gov

Falcipain-2: Falcipain-2 is a cysteine protease of Plasmodium falciparum, the parasite responsible for malaria. It plays a crucial role in the degradation of hemoglobin, making it an attractive target for antimalarial drugs. nih.gov Although specific docking studies for this compound against Falcipain-2 were not identified, the quinoline core is a common feature in many antimalarial compounds. In silico screening of compound libraries has been used to identify potential Falcipain-2 inhibitors, suggesting that this target is amenable to interaction with heterocyclic scaffolds. researchgate.netnih.gov

Tubulin: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division. nih.gov Inhibition of tubulin polymerization is a validated anticancer strategy. Certain compounds containing a quinoline-related scaffold have been identified as tubulin polymerization inhibitors. nih.gov Molecular modeling has shown that these compounds can bind to the colchicine (B1669291) binding site of tubulin, primarily through hydrophobic interactions and sometimes a hydrogen bond with residues like Asp-249. nih.gov This suggests that the broader class of quinoline derivatives could potentially interact with tubulin.

| Predicted Target | Pathway | Supporting Evidence for Scaffold |

| Microbial DNA Gyrase | Bacterial DNA Replication | Molecular docking studies on close analogs show strong binding affinity. nih.govresearchgate.net |

| VEGFR-2 Tyrosine Kinase | Angiogenesis, Cancer | Quinoline derivatives are known inhibitors; docking studies on analogs show binding to the ATP-binding site. mdpi.comnih.govresearchgate.net |

| Falcipain-2 | Parasite Hemoglobin Degradation | The quinoline scaffold is common in antimalarials; in silico methods are used to identify inhibitors. nih.govresearchgate.netnih.gov |

| Tubulin | Cell Division, Cancer | Related quinoline compounds have been shown to inhibit tubulin polymerization by binding to the colchicine site. nih.gov |

Mechanistic Insights and Structure Activity Relationships in Medicinal Chemistry

Design Principles for Quinoline (B57606) Carbohydrazide (B1668358) Derivatives as Bioactive Agents

The design of quinoline carbohydrazide derivatives often relies on the principle of molecular hybridization. This strategy involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced affinity, better efficacy, or a dual mechanism of action compared to the individual components. The quinoline nucleus itself is a privileged scaffold found in numerous natural and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ijresm.comnih.govnih.govresearchgate.netbiointerfaceresearch.com

The carbohydrazide moiety is a versatile linker and a pharmacophore in its own right, known to be present in compounds with diverse biological activities such as antimicrobial, antitumor, and anti-inflammatory effects. chemicalbook.commdpi.com The hydrazide-hydrazone group (-CONH-N=C) is a key structural feature that can chelate metal ions and form hydrogen bonds, which are crucial for interacting with biological targets. researchgate.net The incorporation of the carbohydrazide linker is a deliberate design choice to create new chemical entities with broad-spectrum potential. acs.org

The furan (B31954) ring, another important heterocyclic structure, is present in many biologically active compounds. utripoli.edu.ly Its inclusion in the molecular design can influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with target biomolecules. The combination of these three moieties—quinoline, carbohydrazide, and furan—in a single structure represents a rational drug design approach aimed at creating potent bioactive agents. mdpi.com

Stereochemical Considerations and Conformational Analysis in Ligand-Target Recognition

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in the biological activity of drugs. biomedgrid.com The majority of biological targets, such as enzymes and receptors, are chiral, meaning they can differentiate between the stereoisomers (enantiomers or diastereomers) of a chiral drug molecule. biomedgrid.comnih.gov This stereoselectivity can lead to significant differences in pharmacodynamics and pharmacokinetics between isomers, where one may be therapeutically active (the eutomer) while the other is less active or even toxic (the distomer). biomedgrid.com

For a molecule like 2-(2-Furyl)quinoline-4-carbohydrazide, while the parent structure is not inherently chiral, derivatives can be. The conformational flexibility of the molecule, particularly rotation around the single bonds connecting the quinoline, furan, and carbohydrazide groups, is critical for achieving the optimal orientation required for binding to a target. Conformational analysis helps determine the most stable, low-energy shapes the molecule can adopt. This preferred conformation is essential for ligand-target recognition, as the molecule must fit precisely into the binding site of a protein or nucleic acid to exert its effect. Molecular modeling and docking studies are often employed to predict these binding conformations and understand how stereochemistry influences the interaction. nih.gov The specific spatial arrangement of the hydrogen bond donors and acceptors on the carbohydrazide moiety, the planar quinoline ring, and the furan ring dictates the strength and specificity of the binding to a biological target. nih.gov

Influence of Substituents on Quinoline, Furyl, and Carbohydrazide Moieties on Molecular Interactions

The biological activity of this compound derivatives can be finely tuned by introducing various substituents onto its three core moieties. These modifications alter the molecule's steric, electronic, and lipophilic properties, which in turn affects its absorption, distribution, metabolism, and target-binding affinity.

Quinoline Moiety: The substitution pattern on the quinoline ring is a critical determinant of activity. For instance, introducing electron-withdrawing groups like trifluoromethyl (-CF3) or halogens (e.g., -Cl, -Br) can enhance the bioactivity of certain derivatives. nih.govrsc.org The position of the substituent is also crucial; studies on different classes of quinolines have shown that modifications at positions C-6, C-7, or C-8 can significantly impact their pharmacological profile. nih.govukzn.ac.za Lipophilicity, often influenced by these substituents, is another parameter that can affect activity, although the relationship is not always linear, indicating that electronic effects and specific positional interactions are also important. nih.gov

Furyl Moiety: Substituents on the furan ring can modulate the electronic properties of the entire molecule. Adding electron-donating groups to the furan ring can stabilize potential carbocation intermediates that may be involved in certain reaction mechanisms, thereby enhancing reactivity. researchgate.net Conversely, the nature and position of substituents on the furan ring can influence the molecule's ability to participate in crucial interactions within a target's active site. utripoli.edu.ly

Carbohydrazide Moiety: The carbohydrazide group is a common site for modification. It can be used as a building block to synthesize a wide range of derivatives, such as hydrazones, by condensing it with various aldehydes or ketones. researchgate.netnih.gov These modifications can dramatically alter the biological activity. The resulting hydrazone derivatives often possess enhanced biological profiles due to the introduction of new functional groups that can form additional interactions with the target. rsc.orgnih.gov The potential of these compounds is often directly associated with the substituent effect on the attached rings. rsc.org

| Moiety | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| Quinoline | Trifluoromethyl (-CF3) | Can enhance antitubercular activity. | nih.gov |

| Quinoline | Halogens (-Cl, -Br) | Chloro-substituents can enhance antileishmanial activity. | rsc.org |

| Quinoline | Phenol (B47542) Ring | Introduction of a phenol ring can modify bioactivity. | rsc.org |

| Furan | Electron-donating groups | Can suppress the activation barrier for fragmentation in certain reactions. | researchgate.net |

| Carbohydrazide | Conversion to Hydrazone | Often leads to enhanced antimicrobial or other biological activities. | rsc.orgnih.gov |

Elucidation of Potential Mechanisms of Action of Quinoline-Carbohydrazide Derivatives

Quinoline-carbohydrazide derivatives exert their biological effects through various mechanisms, often targeting fundamental cellular processes in pathogens or cancer cells.

A primary mechanism of action for many quinoline derivatives is the inhibition of key enzymes. The synthetic flexibility of the quinoline hydrazide/hydrazone structure allows it to target a diverse range of bacterial and human enzymes. nih.gov

In bacteria, DNA gyrase is a well-established target. acs.orgnih.govresearchgate.net This enzyme is crucial for managing DNA topology during replication, and its inhibition leads to bacterial cell death. Quinoline carbohydrazide derivatives have been designed and synthesized as novel microbial DNA-gyrase inhibitors. acs.orgnih.gov Another important bacterial enzyme target is enoyl-ACP reductase (InhA), which is essential for fatty acid synthesis in mycobacteria. Docking studies have shown that quinoline-3-carbohydrazide (B3054276) derivatives can bind effectively to this enzyme, explaining their antitubercular activity. nih.govutmb.edu

In the context of cancer, quinoline derivatives have been shown to inhibit a variety of proteins. Some derivatives act as potent inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer. mdpi.com Others can inhibit protein kinases, such as IKK-α, IRK, and Src, which are involved in signaling pathways that control cell proliferation and survival. mdpi.com

| Enzyme Target | Organism/Disease | Effect of Inhibition | Reference |

|---|---|---|---|

| DNA Gyrase | Bacteria | Inhibition of DNA replication and recombination, leading to cell death. | acs.orgnih.govnih.gov |

| Enoyl-ACP Reductase (InhA) | Mycobacterium tuberculosis | Blocks fatty acid synthesis, leading to cell death. | nih.govnih.gov |

| DNA Methyltransferase (DNMT) | Cancer | Inhibits DNA methylation, leading to re-expression of tumor suppressor genes. | mdpi.com |

| Protein Kinases (e.g., Src, RAF-1) | Cancer (Leukemia) | Disrupts signaling pathways involved in cancer cell proliferation and survival. | mdpi.com |

| HIV Reverse Transcriptase (RT) | HIV | Inhibits the synthesis of DNA from viral RNA. | biorxiv.org |

The planar aromatic structure of the quinoline ring makes it an ideal candidate for DNA intercalation. researchgate.net Intercalating agents position themselves between the base pairs of the DNA double helix, causing a distortion of the helical structure. This interference can block the action of enzymes like DNA and RNA polymerases, thereby inhibiting replication and transcription, which ultimately leads to cytotoxicity. nih.gov This mechanism is a key strategy for many anticancer drugs. researchgate.netnih.govacs.org Computational docking studies and spectroscopic analysis have confirmed that various quinoline derivatives can interact with DNA as intercalating agents, supporting this as a potential mechanism of action. nih.govresearchgate.net

Beyond direct enzyme inhibition or DNA interaction, quinoline derivatives can profoundly affect cellular processes, particularly in cancer cells. Many of these compounds have been shown to induce apoptosis, or programmed cell death, a critical mechanism for eliminating malignant cells. researchgate.netnih.gov The induction of apoptosis is often confirmed by observing an increase in the sub-G1 cell population in flow cytometry analysis, activation of caspases, and positive annexin-V staining. mdpi.com

Another common cellular effect is the arrest of the cell cycle. By interfering with the proteins that regulate cell cycle progression, these compounds can halt cell division at specific phases, such as G2/M. tandfonline.comtandfonline.com This cell cycle arrest prevents cancer cells from proliferating and can subsequently trigger apoptosis. tandfonline.com While less commonly reported for this specific class, some quinoline derivatives are also known to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. ijresm.com

| Cellular Process | Effect | Example Compound Class | Reference |

|---|---|---|---|

| Apoptosis | Induces programmed cell death in cancer cells. | Bis-quinoline and other quinoline derivatives. | mdpi.comnih.gov |

| Cell Cycle Arrest | Halts cell division, often at the G2/M phase. | Quinoline-chalcone hybrids and other derivatives. | researchgate.nettandfonline.comtandfonline.com |

| Angiogenesis | Inhibition of new blood vessel formation. | General quinoline derivatives. | ijresm.com |

Integration of Computational and Experimental Data in SAR Studies for Novel Chemical Entities

The exploration of novel chemical entities in medicinal chemistry, such as this compound and its analogs, is significantly accelerated by the synergistic integration of computational modeling and experimental data. This combined approach provides a deeper understanding of Structure-Activity Relationships (SAR), guiding the rational design of more potent and selective therapeutic agents. By correlating structural features with biological activity, researchers can predict the efficacy of new derivatives, optimize lead compounds, and elucidate mechanisms of action at a molecular level.

Computational techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping, are instrumental in identifying key structural requirements for biological activity. nih.gov For instance, in the study of quinoline derivatives as potential antimalarial agents, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed. These models statistically correlate the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties of compounds with their biological activity, providing valuable insights for the design of new analogs. nih.gov

Molecular docking studies further complement these findings by predicting the binding orientation of ligands within the active site of a biological target. This allows for the visualization of crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the compound's affinity and efficacy. For example, docking studies on indolo-quinoline derivatives targeting the Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH) enzyme have revealed that the quinoline nitrogen can act as a hydrogen bond acceptor, facilitating interaction with key amino acid residues like Glu122. benthamdirect.com

The predictive power of these computational models is validated and refined through experimental testing. The synthesis of novel derivatives and their subsequent evaluation in biological assays provide the empirical data necessary to build and improve the accuracy of SAR models. A notable example is the synthesis and cytotoxic evaluation of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids against breast carcinoma cells. nih.gov The experimental IC50 values obtained for these compounds can be used to develop robust QSAR models.

One study on such hybrids identified compounds with significant antiproliferative action, with IC50 values more potent than the reference drug Doxorubicin. nih.gov Specifically, certain derivatives demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov The integration of these experimental results with computational analysis can elucidate the structural modifications responsible for enhanced activity.

For instance, the introduction of different substituents on the acrylamide (B121943) moiety of the 2-(quinoline-4-carbonyl)hydrazide scaffold can significantly impact cytotoxicity and EGFR kinase inhibition. The experimental data from such studies can be tabulated to clearly visualize these relationships.

Table 1: Cytotoxic Activity and EGFR Kinase Inhibition of Selected 2-(Quinoline-4-carbonyl)hydrazide-Acrylamide Hybrids

| Compound ID | R Group on Acrylamide | Cytotoxic IC50 (µM) vs. MCF-7 | EGFR Kinase IC50 (µM) |

|---|---|---|---|

| 6a | 4-methylphenyl | 3.39 | 0.31 |

| 6b | 4-methoxyphenyl | 5.94 | Not Reported |

| 6h | 4-nitrophenyl | 2.71 | 0.22 |

| Dox | - | 6.18 | - |

| Lapatinib | - | - | 0.18 |

Data sourced from a study on novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents. nih.govresearchgate.net

This data clearly indicates that the presence of a 4-nitrophenyl group (compound 6h ) leads to the most potent cytotoxic and EGFR inhibitory activity in this series. nih.gov Such empirical findings are crucial for refining computational models. The experimental data can be used as a training set to develop QSAR models that can then predict the activity of other, yet-to-be-synthesized derivatives.

Furthermore, SAR studies based on docking scores have been performed on quinoline derivatives containing pyrimidine (B1678525) and pyrazoline moieties, revealing that specific substitutions, such as an electron-withdrawing bromo group on a phenyl ring, can enhance binding affinity to targets like HIV reverse transcriptase. nih.gov

In the context of antimicrobial drug discovery, the design and synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives as microbial DNA-gyrase inhibitors have also benefited from this integrated approach. Molecular hybridization, guided by computational insights, has led to the development of new chemical entities with promising antimicrobial activities. nih.govresearchgate.net Docking studies of these compounds can reveal significant binding scores, sometimes even surpassing those of reference drugs like ciprofloxacin. nih.gov

Table 2: Antimicrobial and DNA Gyrase Inhibitory Activity of Selected 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives

| Compound ID | Modification | MIC vs. S. aureus (µM) | S. aureus DNA Gyrase IC50 (µM) | Docking Score (kcal/mol) |

|---|---|---|---|---|

| 6b | N-substituted acetamide | 38.64 | 33.64 | -7.73 |

| 10 | Pyrazole derivative | 191.36 | 8.45 | Not Reported |

| Ciprofloxacin | - | Not Reported | 3.80 | -7.29 |

Data sourced from a study on 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives as microbial DNA-gyrase inhibitors. nih.govresearchgate.net

Q & A

Q. What are the established synthetic routes for 2-(2-furyl)quinoline-4-carbohydrazide, and how can reaction conditions be optimized?

The synthesis typically involves hydrazide formation from quinoline-4-carboxylate esters. A validated method includes refluxing methyl 2-(furan-2-yl)quinoline-4-carboxylate with hydrazine hydrate in ethanol (4–6 hours, 70–80°C), followed by hot filtration and recrystallization from methanol to yield the carbohydrazide . Optimization may involve adjusting stoichiometric ratios (e.g., 1:2 molar ratio of ester to hydrazine) or solvent polarity to improve yields (reported 72–80%) . Purity can be confirmed via HPLC or melting-point analysis.

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm the furyl substituent (δ ~6.5–7.8 ppm for furan protons) and hydrazide NH peaks (δ ~9–10 ppm) .

- Mass spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 294.1) .

- FT-IR : Bands at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch) .

- Elemental analysis : To validate C, H, N content against theoretical values.

Q. How can researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to:

- Temperature gradients (e.g., 4°C, 25°C, 40°C) for 1–3 months.

- Humidity (75% RH) to test hygroscopicity.

- Light exposure (ICH Q1B guidelines). Monitor degradation via HPLC and NMR. Derivatives of similar quinoline carbohydrazides show instability in polar aprotic solvents (e.g., DMF) over prolonged storage .

Advanced Research Questions

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

- Antimicrobial assays : Use microdilution methods to determine MIC values against Mycobacterium tuberculosis or Gram-negative/Gram-positive bacteria. Derivatives with isatin moieties (e.g., N’-[(3Z)-2-oxoindolin-3-ylidene]quinoline-4-carbohydrazides ) show MIC values as low as 6.25 µg/mL .

- Antioxidant activity : Employ DPPH radical scavenging assays, comparing % inhibition against standards like ascorbic acid .

Q. How can computational tools enhance the understanding of this compound’s mechanism of action?

- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., M. tuberculosis enoyl-ACP reductase) .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the furan ring) with bioactivity using descriptors like logP and topological polar surface area (TPSA) .

Q. How should researchers address contradictions in reported bioactivity data for quinoline carbohydrazides?

- Comparative studies : Replicate assays under standardized conditions (e.g., CLSI guidelines) to control variables like inoculum size .

- Meta-analysis : Cross-reference data from structural analogs (e.g., 2-(benzofuran-2-yl) derivatives) to identify trends in substituent-driven activity .

Q. What methodologies are recommended for studying the compound’s reactivity in heterocyclic coupling reactions?

- Schiff base formation : React with aldehydes (e.g., 5-hydroxymethylfurfural) in ethanol/glacial acetic acid to form hydrazones. Monitor via TLC and characterize by X-ray crystallography .

- Cyclocondensation : Use microwave-assisted synthesis with thioglycolic acid to generate thiazolidinone derivatives, optimizing time/temperature for yield improvement .

Q. What are the best practices for investigating structure-activity relationships (SAR) in this scaffold?

- Analog synthesis : Introduce substituents at the furan C5 position (e.g., hydroxymethyl, nitro) or quinoline C6/C8 positions .

- Pharmacophore mapping : Identify critical motifs (e.g., hydrazide NH, furan oxygen) via 3D-QSAR using CoMFA/CoMSIA .

Methodological Notes

- Data Validation : Cross-check spectral data with databases like Reaxys or SciFinder to resolve ambiguities .

- Safety : Follow GHS guidelines for handling hydrazides (e.g., PPE for respiratory protection) .

- Controlled Vocabulary : Use IUPAC naming in publications to avoid confusion with structurally similar compounds (e.g., 2-(3-furyl) analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.